molecular formula C12H16N2O3 B1492317 (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-76-1

(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1492317
M. Wt: 236.27 g/mol
InChI Key: UILSYSCIJUHZIT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Chemical Transformations

Research has explored the efficient transformation of certain esters into their corresponding acids and further into heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrones, demonstrating the versatility of these chemical structures in synthesizing complex molecules (Schmidt et al., 2006). Additionally, organosilicon(IV) complexes derived from Schiff bases of dehydroacetic acid have been synthesized, characterized, and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Devi et al., 2015).

Biological Activity Evaluation

Compounds synthesized from related chemical structures have shown significant antiviral, antimicrobial, and antitumor activities. For instance, a novel inhibitor of human rhinovirus 3C protease demonstrated potent antiviral activity across various serotypes and related picornaviruses, highlighting its potential as an orally bioavailable therapeutic agent (Patick et al., 2005). Furthermore, novel pyrazole derivatives have been synthesized and characterized, showing promising antitumor, antifungal, and antibacterial activities, which contribute to the identification of pharmacophore sites with therapeutic potential (Titi et al., 2020).

Methodological Advances

The research also emphasizes methodological advances, such as green, solvent-free syntheses of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, offering environmentally friendly and efficient approaches to synthesizing heterocyclic compounds (Al-Matar et al., 2010). Such methodologies not only provide new synthetic routes but also contribute to the sustainable development of chemical research.

Safety And Hazards

Unfortunately, I couldn’t find any information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find any information on the future directions of research or applications for this compound.


Please note that this analysis is based on the limited information available and might not be comprehensive. For a more detailed analysis, you might want to consult a specialist or conduct a more thorough literature search.


properties

IUPAC Name

(E)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)5-4-10-7-13-14(8-10)9-11-3-1-2-6-17-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSYSCIJUHZIT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
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